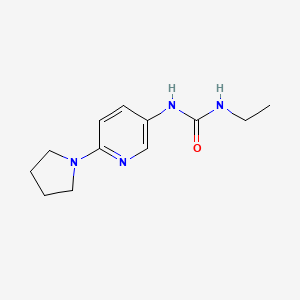![molecular formula C14H18N4O B7529606 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea, also known as DPU-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant anticancer properties, making it a promising candidate for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the inhibition of the protein kinase CK2. This enzyme is overexpressed in many types of cancer and plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea as a research tool is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition in a targeted manner. However, one limitation of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. One area of interest is the development of new cancer treatments based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and other CK2 inhibitors. Another area of interest is the development of new antimicrobial agents based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the reaction of 2,5-dimethylpyrazole with 3-methylbenzyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea.
Scientific Research Applications
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-5-4-6-12(7-10)9-15-14(19)16-13-8-11(2)17-18(13)3/h4-8H,9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNGASUHICTFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)


![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)





![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)
